molecular formula C38H47N2O7P B1310633 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N',N'-Tetramethylphosphorodiamidate CAS No. 143520-19-8

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N',N'-Tetramethylphosphorodiamidate

Cat. No.: B1310633
CAS No.: 143520-19-8
M. Wt: 674.8 g/mol
InChI Key: RTYAYXUZHPWJOK-JTDOPDNRSA-N
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Description

2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl N,N,N',N'-Tetramethylphosphorodiamidate (CAS: 143520-19-8) is a glycosyl phosphoramidate derivative with a molecular formula of C₃₈H₄₇N₂O₇P and a molecular weight of 674.77 g/mol . Structurally, it features a fully benzyl-protected glucose moiety (at the 2, 3, 4, and 6 positions) linked to a tetramethylphosphorodiamidate group. This compound is typically supplied as a colorless liquid (ca. 20% in benzene) and requires refrigeration for storage . Its primary use is as a biochemical reagent in glycosylation reactions, particularly in carbohydrate chemistry and drug synthesis .

The synthesis involves reacting 2,3,4,6-tetra-O-benzyl-α-D-glucopyranose with bis(dimethylamino)chlorophosphine, followed by purification steps to achieve the final product . Its hazards include toxicity via ingestion, skin contact, or inhalation (H302, H312, H332), and it requires stringent safety protocols during handling .

Properties

IUPAC Name

N-[dimethylamino-[(2R,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyphosphoryl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H47N2O7P/c1-39(2)48(41,40(3)4)47-38-37(45-28-33-23-15-8-16-24-33)36(44-27-32-21-13-7-14-22-32)35(43-26-31-19-11-6-12-20-31)34(46-38)29-42-25-30-17-9-5-10-18-30/h5-24,34-38H,25-29H2,1-4H3/t34-,35-,36+,37-,38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYAYXUZHPWJOK-JTDOPDNRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)P(=O)(N(C)C)OC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)P(=O)(N(C)C)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H47N2O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20455634
Record name 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N',N'-Tetramethylphosphorodiamidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

674.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143520-19-8
Record name 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N',N'-Tetramethylphosphorodiamidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N’,N’-Tetramethylphosphorodiamidate typically involves the protection of the hydroxyl groups of D-glucopyranose with benzyl groupsThe reaction conditions often include the use of solvents like chloroform and reagents such as trichloroacetonitrile in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N’,N’-Tetramethylphosphorodiamidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like potassium carbonate. The reactions are typically carried out in solvents like chloroform or acetone .

Major Products

The major products formed from these reactions include various glucopyranosyl derivatives, which are used in further synthetic applications .

Scientific Research Applications

Synthetic Chemistry

Role in Carbohydrate Synthesis:
This compound is crucial for synthesizing complex carbohydrates and glycosides. It facilitates the formation of glycosidic bonds, enabling researchers to create novel carbohydrate structures that can be used in drug development and other applications. Its ability to enhance glycosylation reactions makes it a valuable reagent in carbohydrate chemistry .

Bioconjugation

Linker for Biomolecule Attachment:
In bioconjugation processes, 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N',N'-tetramethylphosphorodiamidate acts as a versatile linker. This application is vital for attaching biomolecules to surfaces or other molecules, which is essential in diagnostics and therapeutic applications. The compound's functional groups allow for specific interactions with various biomolecules, enhancing the efficacy of bioconjugates .

Pharmaceutical Research

Development of Prodrugs:
The compound plays a significant role in the development of prodrugs, which are designed to improve the bioavailability of active pharmaceutical ingredients. By modifying drug structures to enhance their absorption and metabolism, researchers can improve therapeutic efficacy. This application is particularly relevant in the design of drugs targeting specific diseases where traditional delivery methods may be insufficient .

Material Science

Functionalized Polymers:
In material science, this compound's unique properties make it suitable for creating functionalized polymers. These polymers can be utilized in various applications such as coatings, adhesives, and drug delivery systems. The incorporation of this compound into polymer matrices can enhance their performance characteristics and expand their usability in industrial applications .

Analytical Chemistry

Preparation of Derivatives:
In analytical chemistry, this compound is employed to prepare derivatives for various analytical techniques. These derivatives aid in the identification and quantification of compounds within complex mixtures. The ability to modify the compound allows researchers to tailor it for specific analytical needs .

Case Studies and Research Findings

Numerous studies have highlighted the effectiveness of this compound in various applications:

  • Glycogen Phosphorylase Inhibition: Research has demonstrated that derivatives of glucopyranosyl compounds can act as potent inhibitors of glycogen phosphorylase, which is relevant for developing treatments for type 2 diabetes .
  • Synthesis Innovations: A study detailed the synthesis of new C- and N-β-d-glucopyranosyl derivatives that showed promising biological activity against glycogen phosphorylase inhibitors, indicating potential therapeutic uses .
  • Material Applications: Investigations into the use of functionalized polymers containing this compound have shown enhanced properties suitable for drug delivery systems .

Summary Table of Applications

Field Application Significance
Synthetic ChemistryGlycoside synthesisEnables novel carbohydrate structures
BioconjugationLinker for biomolecule attachmentEssential for diagnostics and therapeutics
Pharmaceutical ResearchProdrug developmentImproves bioavailability and therapeutic efficacy
Material ScienceFunctionalized polymersEnhances performance in coatings and drug delivery
Analytical ChemistryPreparation of derivativesAids in identification and quantification

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N’,N’-Tetramethylphosphorodiamidate involves its role as an intermediate in chemical reactions. It acts by providing a protected glucopyranosyl moiety that can be selectively deprotected and modified in subsequent reactions. The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity Synthesis Method Safety Profile
Target Compound Tetra-O-benzyl, Tetramethylphosphorodiamidate 674.77 Not reported Reaction with bis(dimethylamino)chlorophosphine H302, H312, H332; refrigerated storage
TMP Trifluoroethyl, Tetramethylphosphorodiamidate ~300 (estimated) Antimicrobial Not specified Data unavailable
β-D-Glucopyranosyl N,N'-di-(2-chloroethyl) Di-(2-chloroethyl)phosphoric diamide ~600 (estimated) Prodrug applications Hydrogenation of benzyl-protected intermediate Likely cytotoxic
Tetra-O-acetyl-β-D-glucopyranosyl Azide Tetra-O-acetyl, Azide ~450 (estimated) Neoglycotrimer synthesis Acetylation, glycosyl bromide activation Standard azide precautions

Key Research Findings

  • Electronic Effects : The benzyl groups in the target compound provide steric protection and electron-donating effects, enhancing stability in glycosylation reactions compared to acetylated or fluorinated analogues .
  • Biological Activity: Phosphoramidates with trifluoroethyl groups (e.g., TMP) exhibit antimicrobial activity, but the target compound’s bulky benzyl-glucopyranosyl moiety may limit membrane permeability, reducing efficacy .
  • Synthetic Flexibility : The tetramethylphosphorodiamidate group allows for versatile functionalization, whereas chloroethyl or formimidate derivatives enable specialized applications like prodrugs or fluorinated probes .

Biological Activity

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N',N'-Tetramethylphosphorodiamidate (CAS No. 143520-19-8) is a complex glycoside compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and applications based on diverse research findings.

  • Molecular Formula : C38H47N2O7P
  • Molecular Weight : 674.775 g/mol
  • IUPAC Name : N-[dimethylamino-[(2R,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyphosphoryl]-N-methylmethanamine
  • CAS Number : 143520-19-8

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a glycosyl donor in synthetic organic chemistry and its potential pharmacological effects.

Antimicrobial Activity

Research has indicated that derivatives of glucopyranosyl compounds can exhibit significant antimicrobial properties. For instance, studies involving related glycosides have shown promising results against various pathogens, including bacteria and fungi. The potential for this compound to serve as a scaffold for developing new antimicrobial agents is noteworthy .

Inhibition of Enzymatic Activity

The compound has been investigated for its inhibitory effects on specific enzymes relevant to disease mechanisms. For example, related compounds have demonstrated inhibitory activity against ectonucleoside triphosphate diphosphohydrolases (E-NTPDases), which play critical roles in nucleotide metabolism and are implicated in various pathological processes .

Cytotoxicity Studies

Preliminary studies suggest that certain derivatives of glucopyranosyl compounds may exhibit moderate cytotoxicity against cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications to the glucopyranosyl unit can enhance or diminish cytotoxic effects .

Synthesis and Derivative Studies

The synthesis of this compound typically involves the glycosylation of appropriate precursors under controlled conditions. Its ability to facilitate glycosylation reactions makes it an essential tool for researchers working on carbohydrate chemistry .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various glycosides derived from glucopyranosyl structures against Staphylococcus aureus and Candida albicans, revealing effective inhibition at specific concentrations .
  • Enzyme Inhibition : Research focused on the inhibition of TcNTPDase1 by quercetin derivatives highlighted the potential for glucopyranosyl compounds to modulate enzyme activity critical for pathogen survival .
  • Cytotoxicity Assessment : A comparative analysis of glucopyranosyl derivatives showed that certain modifications increased cytotoxic effects in breast cancer cell lines by altering metabolic pathways involved in cell proliferation .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl N,N,N',N'-Tetramethylphosphorodiamidate, and how can purity be optimized?

  • Methodology :

  • Step 1 : Start with methyl α-D-glucopyranoside and perform sequential benzylation using benzyl bromide under basic conditions (e.g., NaH/DMF) to protect hydroxyl groups .
  • Step 2 : Introduce the phosphorodiamidate group via reaction with N,N,N',N'-tetramethylphosphorodiamidic chloride in anhydrous benzene, ensuring strict moisture exclusion .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via 1H^{1}\text{H} and 31P^{31}\text{P} NMR to detect residual solvents or unreacted intermediates .

Q. How does the benzyl-protecting group influence the reactivity of this compound in glycosylation reactions?

  • Analysis :

  • Benzyl groups provide steric protection to hydroxyl groups, preventing unwanted side reactions (e.g., hydrolysis or premature activation). However, the bulky benzyl substituents may reduce glycosylation efficiency with sterically hindered acceptors. Comparative studies show that benzyl-protected donors require longer reaction times but achieve higher regioselectivity compared to acetyl or benzoyl analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve glycosylation yields using this phosphorodiamidate donor?

  • Experimental Design :

  • Variables : Test solvent polarity (e.g., dichloromethane vs. toluene), temperature (−20°C to 25°C), and promoter systems (e.g., TMSOTf vs. BF₃·Et₂O) .
  • Data Table :
PromoterSolventTemp (°C)Yield (%)α/β Selectivity
TMSOTfDCM078α:β = 9:1
BF₃·Et₂OToluene−2065α:β = 7:3
  • Conclusion : TMSOTf in DCM at 0°C maximizes yield and α-selectivity due to enhanced activation kinetics .

Q. How to resolve contradictions in reported regioselectivity for glycosylation with this donor?

  • Contradiction Analysis :

  • Case 1 : A study reports β-selectivity with alcohol acceptors, while another observes α-dominance.
  • Root Cause : Acceptor nucleophilicity and solvent polarity influence the reaction pathway. Polar solvents stabilize oxocarbenium ion intermediates, favoring α-attack, while less polar solvents allow SN2-like β-attack .
  • Resolution : Validate using low-temperature NMR to track intermediate formation and computational modeling (DFT) to map transition states .

Q. What analytical techniques are critical for characterizing byproducts in phosphorodiamidate-based glycosylation?

  • Methodology :

  • HPLC-MS : Detect trace hydrolyzed products (e.g., free glucopyranose derivatives).
  • 31P^{31}\text{P} NMR : Monitor phosphoramidate degradation (peaks at δ 10–15 ppm indicate hydrolysis) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline byproducts .

Methodological Best Practices

Q. How to design a kinetic study to evaluate the stability of this donor under varying storage conditions?

  • Protocol :

  • Storage Variables : Test argon vs. air, −20°C vs. 4°C, and benzene vs. acetonitrile as solvents.
  • Sampling : Analyze aliquots at 0, 7, 14, and 30 days via 1H^{1}\text{H} NMR to quantify decomposition (e.g., benzyl ether cleavage or phosphoramidate hydrolysis) .

Q. What strategies mitigate steric hindrance when using bulky glycosyl acceptors?

  • Approach :

  • Use "armed-disarmed" systems: Temporarily deactivate the donor (e.g., via thioimidate formation) to pre-activate the acceptor .
  • Employ microwave-assisted synthesis to accelerate slow reactions and reduce side-product formation .

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